molecular formula C13H15NO3 B510098 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid CAS No. 366454-59-3

4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid

Cat. No. B510098
CAS RN: 366454-59-3
M. Wt: 233.26g/mol
InChI Key: CFMQMUKMSANQMT-UHFFFAOYSA-N
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Description

“4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds . It is a derivative of 2,3-Dihydroquinazolin-4-one (DHQ), which is a core structural component in various biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of multistep syntheses, harsh reaction conditions, and the use of toxic reagents and solvents . More commonly, the synthesis of 3,4-dihydroisoquinolin-1 (2 H)-one’s involves cyclization of carbamate/ urea/ thiourea, isocyanate, reductive cyclization of azidoamide . Metal catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a number of different elements. The structure is based on a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl]amino]benzoic acid framework .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve a number of different steps. One common method involves a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For example, the molecular weight of 2,3-Dihydroquinazolin-4(1H)-one, a related compound, is 147.17 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has shown interest in synthesizing and studying the antimicrobial activity of novel compounds related to 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid. For instance, Hassanin and Ibrahim (2012) explored the synthesis and antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones derived from similar compounds, highlighting the potential of these compounds in antimicrobial applications Hany M Hassanin, M. Ibrahim, 2012.

  • Another study by Jun-hua (2010) discussed a novel synthesizing route for 4-Aminonicotinic acid from isoquinoline, a compound structurally related to this compound, showcasing a pathway for producing therapeutic drugs for cardiovascular and cerebrovascular diseases He Jun-hua, 2010.

Future Directions

The future directions for research into these compounds are likely to focus on developing more efficient and safer methods of synthesis, as well as exploring their potential uses in various fields, such as medicine and pharmacology .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(5-6-13(16)17)14-8-7-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMQMUKMSANQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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